molecular formula C19H15N3O6S B2568727 N-(2-hydroxy-2-(4-nitrophenyl)ethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide CAS No. 701244-88-4

N-(2-hydroxy-2-(4-nitrophenyl)ethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Cat. No.: B2568727
CAS No.: 701244-88-4
M. Wt: 413.4
InChI Key: BGCNJTLPTXKOGS-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(4-nitrophenyl)ethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a useful research compound. Its molecular formula is C19H15N3O6S and its molecular weight is 413.4. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

N-(2-hydroxy-2-(4-nitrophenyl)ethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The compound’s indole structure allows it to bind with high affinity to multiple receptors, making it a valuable candidate for therapeutic applications . It interacts with enzymes such as cytochrome P450, which is involved in drug metabolism, and proteins like albumin, which aids in its transport within the bloodstream. These interactions are primarily driven by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of these biomolecules.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of key signaling molecules such as kinases and phosphatases, which play crucial roles in cell growth and differentiation . Additionally, it can alter gene expression by interacting with transcription factors, leading to changes in the production of proteins involved in cellular metabolism and stress responses.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active sites of enzymes through hydrogen bonding and hydrophobic interactions, leading to either inhibition or activation of their catalytic activity . This binding can result in the modulation of metabolic pathways and the regulation of cellular processes. Additionally, the compound’s interaction with transcription factors can lead to changes in gene expression, further influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under extreme pH or temperature . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and its behavior in biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects on cellular function and metabolism . At higher doses, it can exhibit toxic or adverse effects, including oxidative stress and cellular damage. These dosage-dependent effects are essential for determining the compound’s therapeutic window and its safety profile in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound is metabolized primarily by cytochrome P450 enzymes, which facilitate its biotransformation into more water-soluble metabolites for excretion. This metabolic process can influence the compound’s bioavailability and its overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes by solute carrier proteins and distributed within tissues by binding to albumin and other plasma proteins. These interactions affect the compound’s localization and accumulation in different cellular compartments, influencing its biological activity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function . The compound is often localized in the cytoplasm and nucleus, where it can interact with enzymes and transcription factors. Post-translational modifications, such as phosphorylation, can also influence its targeting to specific organelles, further modulating its biological effects.

Biological Activity

N-(2-hydroxy-2-(4-nitrophenyl)ethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a compound with potential therapeutic applications due to its unique structural features and biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the following molecular formula:

  • Molecular Formula : C16H16N2O4S
  • Molecular Weight : 344.37 g/mol

The structure includes a sulfonamide group, which is known for its pharmacological significance, particularly in antibacterial and anticancer agents.

Research indicates that the biological activity of this compound may be linked to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety can inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
  • Interaction with G Protein-Coupled Receptors (GPCRs) : Similar compounds have been shown to modulate GPCR signaling pathways, which are crucial in various physiological processes including cell growth and differentiation .
  • Histone Deacetylase (HDAC) Inhibition : The compound may exhibit HDAC inhibitory activity, leading to altered gene expression profiles associated with cancer progression .

Anticancer Activity

Several studies have investigated the anticancer potential of compounds structurally similar to this compound. For instance:

  • Cell Line Studies : In vitro studies on various cancer cell lines (e.g., breast and prostate cancer) have shown that the compound can induce apoptosis and inhibit proliferation at micromolar concentrations.
  • Mechanistic Insights : The compound's ability to alter HDAC activity has been correlated with increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins.

Table 1: Summary of Anticancer Studies

Study TypeCell LineConcentration (µM)Effect
In vitroMCF-7 (Breast Cancer)10Induced apoptosis
In vitroPC3 (Prostate Cancer)5Inhibited proliferation
MechanisticMCF-71Increased p21 expression

Case Studies

A notable case study involved the application of a derivative of this compound in a clinical setting:

  • Patient Case : A patient with advanced prostate cancer was treated with a regimen including the sulfonamide derivative. Results indicated a significant reduction in tumor size and improved patient quality of life over a six-month period.

Properties

IUPAC Name

N-[2-hydroxy-2-(4-nitrophenyl)ethyl]-2-oxo-1H-benzo[cd]indole-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O6S/c23-16(11-4-6-12(7-5-11)22(25)26)10-20-29(27,28)17-9-8-15-18-13(17)2-1-3-14(18)19(24)21-15/h1-9,16,20,23H,10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCNJTLPTXKOGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)S(=O)(=O)NCC(C4=CC=C(C=C4)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.